![molecular formula C20H20BrN3O3 B2506683 4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one CAS No. 1025703-18-7](/img/structure/B2506683.png)
4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one, is a complex organic molecule that appears to have a bromine atom and various functional groups including an imino group, a methoxy group, and a pyrazolone ring. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves the formation of imine groups through a condensation reaction between an amine and an aldehyde or ketone. For instance, the synthesis of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP) involves the reaction of an amine with a brominated phenol . Similarly, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion indicates the use of brominated phenols and a metal ion to form a complex . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using Density Functional Theory (DFT) calculations. For example, the geometry and electronic properties of BDP were optimized using DFT methods . The same approach could be used to predict the molecular structure of the compound , which would likely reveal a planar geometry around the imine group and a non-planar structure of the pyrazolone ring due to steric hindrance.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their electronic properties. The study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol showed that the molecular electrostatic potential (MEP) and Fukui function (FF) analyses can predict the sites of chemical reactivity . The compound would likely exhibit similar reactivity patterns, with electrophilic attack occurring at the nitrogen of the imino group and nucleophilic attack at the carbon of the carbonyl group in the pyrazolone ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the HOMO-LUMO gap is an indicator of chemical stability and hardness, as seen in the DFT computational studies of (E)-4-bromo-5-fluoro-2-((4-methoxyphenylimino)methyl)phenol . The compound would likely have a large HOMO-LUMO gap as well, suggesting high stability. Additionally, spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis are commonly used to characterize these compounds , and similar methods could be employed to determine the physical and chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Development
- Bromophenol derivatives, similar in structure to the queried compound, have been studied for their potential as antibacterial agents. For instance, (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives showed effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Zhou et al., 2015).
Cancer Treatment and Photodynamic Therapy
- Certain bromophenol derivatives exhibit properties beneficial for cancer treatment. A zinc phthalocyanine derivative, which shares some structural similarities with the compound , was found to have a high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antioxidant Source
- Bromophenol derivatives from the red alga Rhodomela confervoides, which are structurally related to the compound, have been identified as potential sources of antioxidants. These compounds exhibited significant radical scavenging activity, suggesting their use in preventing oxidative deterioration in food (Li et al., 2011).
Synthesis of Schiff Bases
- Schiff bases incorporating bromophenol derivatives have been synthesized and characterized, indicating the versatility of such compounds in organic synthesis. These bases can be used to create more complex chemical structures (Dong et al., 2015).
Antimicrobial Activity
- Bromophenol derivatives from marine red algae have shown antimicrobial activity. These compounds, structurally similar to the queried compound, have been effective against several strains of bacteria, showcasing their potential in developing new antimicrobial agents (Xu et al., 2003).
Eigenschaften
IUPAC Name |
4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-14(22-26-3)16-11-7-8-12-18(16)27-13-17-19(21)20(25)24(23(17)2)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLCNXIVRCYNHE-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)
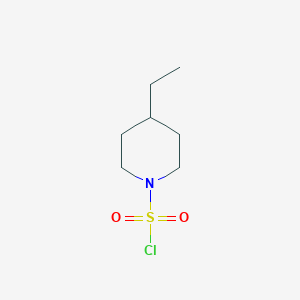
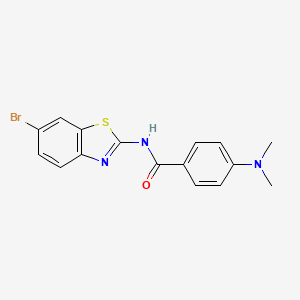
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

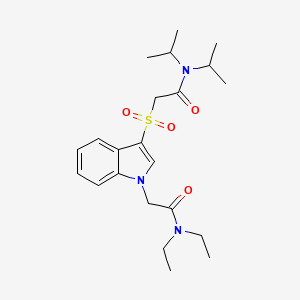

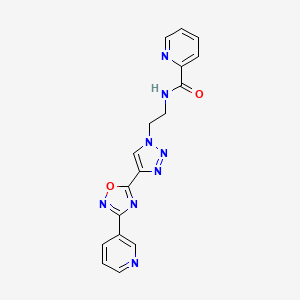
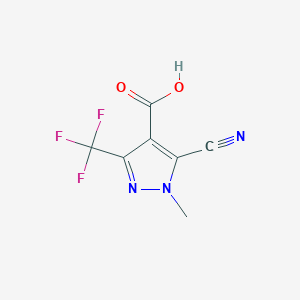
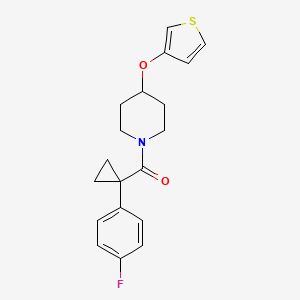
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)
